Dimethyltin dichloride

Descripción general

Descripción

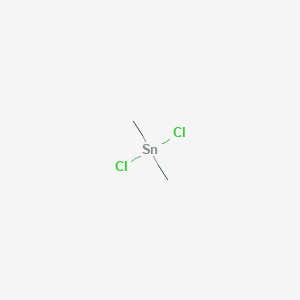

Dimethyltin dichloride, also known as this compound, is an organotin compound with the chemical formula (CH₃)₂SnCl₂. It is a colorless crystalline solid that is slightly soluble in water and more soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other organotin compounds and as a catalyst in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyltin dichloride can be synthesized through the reaction of dimethyltin oxide with hydrochloric acid. The reaction proceeds as follows:

(CH3)2SnO+2HCl→(CH3)2SnCl2+H2O

This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, dichlorodimethylstannane is produced by the direct chlorination of dimethyltin. This method involves the reaction of dimethyltin with chlorine gas:

(CH3)2Sn+Cl2→(CH3)2SnCl2

This process is conducted in a controlled environment to manage the reactivity of chlorine gas and to ensure the safety and efficiency of the production .

Análisis De Reacciones Químicas

Catalytic Methylation of Tin

-

Reaction :

-

Catalysts : Trialkyl amines (e.g., trimethylamine) or quaternary ammonium salts (e.g., tetramethylammonium chloride) enhance reaction rates .

-

Conditions :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 190–210°C | ↑ 20–30% |

| Pressure | 200–300 psig | ↑ solubility |

| Catalyst (trimethylamine) | 0.01–0.03 mol/g Sn | Maximizes DMDC |

Side Reactions : Competing pathways form mono-/trimethyltin chlorides if ammonia or excess catalyst is present .

Hydrolysis and Aqueous Behavior

DMDC undergoes hydrolysis in aqueous media, forming hydroxylated species dependent on pH and ionic strength :

Hydrolysis Pathways

-

Mononuclear species :

-

Binuclear species :

Hydrolysis Constants (I = 0.1–1.0 M NaClO₄, 25°C) :

| Species | log β (I = 0) |

|---|---|

| 6.12 ± 0.05 | |

| 11.34 ± 0.10 | |

| 10.85 ± 0.15 |

Coordination Chemistry

DMDC acts as a Lewis acid, coordinating with sulfur- and oxygen-donor ligands:

Reaction with Dithiooxalate

Interaction with Mercaptoacetic Acid

-

Reaction : Forms complexes with amines (e.g., tripropylamine) :

-

Structure : X-ray crystallography confirms a distorted trigonal bipyramidal geometry at Sn .

PVC Stabilization

Catalytic Acetylation of Alcohols

-

Dimeric DMDC derivatives (e.g., [(\text{CH}_3)_2\text{SnCl]_2) catalyze acetylation under mild conditions .

\text{ROH}+\text{Ac}_2\text{O}\xrightarrow{[(\text{CH}_3)_2\text{SnCl 2}\text{ROAc}+\text{AcOH}

Absorption and Bioavailability

Aplicaciones Científicas De Investigación

Materials Science

Dimethyltin dichloride is extensively used in the field of materials science, particularly as a doping agent in semiconductor materials.

- Doping in Photovoltaic Applications : Research has demonstrated that this compound can enhance the structural, electrical, and optical properties of cadmium sulfide (CdS) films used in photovoltaic cells. The incorporation of this compound increases both the tin and chlorine concentrations within the CdS matrix, which leads to improved grain size and electrical conductivity. This enhancement contributes positively to the photovoltaic performance by improving the crystallinity and reducing optical reflectance across the active spectral region of solar cells .

| Property Affected | Effect of Doping with this compound |

|---|---|

| Tin Concentration | Increased |

| Chlorine Concentration | Increased |

| Grain Size | Increased |

| Electrical Conductivity | Improved |

| Optical Reflectance | Reduced |

Catalysis

This compound serves as an effective catalyst in organic synthesis.

- Esterification Reactions : It has been reported as a highly active catalyst for regioselective protection of sugars through cis-1,2-diol modification. This application is particularly valuable in carbohydrate chemistry where selective modifications are crucial for further transformations .

Environmental Applications

The compound is also utilized in environmental applications, particularly in corrosion control.

- Corrosion Inhibition : this compound has been identified as a corrosion inhibitor for magnesium and its alloys. Its effectiveness in this role is attributed to its ability to form stable protective films on metal surfaces, thereby enhancing their resistance to environmental degradation .

Toxicological Studies

While this compound has beneficial applications, it is also associated with toxicity concerns.

- Developmental Toxicity Assessments : Studies have shown that while dimethyltin compounds can exhibit developmental toxicity under certain conditions, not all derivatives pose significant risks. For instance, research on dimethyltin bis(2-ethylhexyl thioglycolate) indicated no developmental toxicity under simulated gastric conditions . However, acute poisoning cases have been documented, highlighting the need for careful handling and assessment of exposure risks .

Case Studies

Several studies have documented specific instances of this compound's application:

- Case Study on Photovoltaic Performance : A systematic investigation into CdS films doped with this compound revealed that the doping process not only improved electrical properties but also enhanced the overall efficiency of solar cells due to better crystallinity and reduced reflectance .

- Toxicity Case Report : A documented case of acute organotin poisoning emphasized the neurological effects associated with exposure to dimethyltin compounds, underscoring the importance of monitoring occupational exposure levels .

Mecanismo De Acción

The mechanism of action of dichlorodimethylstannane involves its ability to coordinate with various ligands and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .

Comparación Con Compuestos Similares

Similar Compounds

Dibutyltin dichloride: Similar in structure but with butyl groups instead of methyl groups.

Diphenyltin dichloride: Similar in structure but with phenyl groups instead of methyl groups.

Trimethyltin chloride: Similar but with three methyl groups and one chlorine atom.

Uniqueness

Dimethyltin dichloride is unique due to its specific reactivity and stability, making it particularly useful as a catalyst and precursor in the synthesis of other organotin compounds. Its relatively simple structure and ease of handling also contribute to its widespread use in various applications .

Actividad Biológica

Dimethyltin dichloride (DMTDC) is an organotin compound with significant industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) and in antifouling paints. However, its biological activity, particularly its toxicity and potential environmental impact, has garnered considerable attention. This article explores the biological activity of DMTDC, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

DMTDC is characterized by the formula . Its toxicity is largely attributed to its ability to interact with biological macromolecules, leading to various adverse effects. The compound can disrupt cellular processes by affecting mitochondrial function and inducing oxidative stress. The general mechanism involves the formation of reactive oxygen species (ROS), which can lead to cell damage and apoptosis.

Acute Toxicity

The acute toxicity of DMTDC has been assessed through various studies. The median lethal concentration (LC50) for DMTDC in aquatic organisms is reported to be approximately 19.27 mg/L, indicating moderate toxicity compared to other organotin compounds like tributyltin chloride, which has an LC50 of 0.00095 mg/L .

Chronic Toxicity and Reproductive Effects

Chronic exposure to DMTDC has been linked to several systemic effects:

- Reproductive Toxicity : Studies have shown that repeated exposure can lead to decreased thymus weight and potential reproductive impairments in animal models .

- Neurotoxicity : Organotin compounds, including DMTDC, have been implicated in neurodevelopmental toxicity. Research indicates that these compounds can affect neural stem cells and disrupt normal neurodevelopmental processes .

Case Studies

-

Developmental Toxicity in Rats :

A study investigating the effects of dimethyltin bis(2-ethylhexyl thioglycolate), a related compound, found no significant teratogenic effects at various doses in pregnant Wistar-Han rats. However, maternal body weight was significantly reduced at higher doses, suggesting potential developmental impacts . -

Environmental Impact :

Research highlights that DMTDC and other organotin compounds persist in the environment, leading to bioaccumulation in aquatic organisms. This poses risks not only to wildlife but also to human health through the consumption of contaminated seafood .

Biological Activity and Antifungal Properties

Recent studies have explored the antifungal properties of DMTDC complexes. For instance, complexes formed with this compound have shown moderate antifungal activity against pathogens such as Aspergillus fumigatus and Trichoderma harzianum. This suggests potential applications in agricultural settings but also raises concerns about environmental toxicity.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Aquatic Toxicity (LC50) | 19.27 mg/L |

| Reproductive Effects | Decreased thymus weight; potential reproductive impairments |

| Neurotoxicity | Disruption of neural development processes |

| Antifungal Activity | Moderate activity against Aspergillus and Trichoderma species |

Propiedades

IUPAC Name |

dichloro(dimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027304 | |

| Record name | Dimethyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Produced as a solid or aqueous solution; [ECHA - Proposal for Harmonised Classification and Labelling] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Stannane, dichlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Dimethyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

753-73-1 | |

| Record name | Dimethyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyltin dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyltin dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K42FNK7A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.